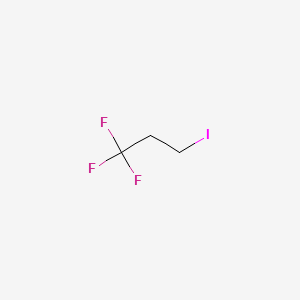

1,1,1-Trifluoro-3-iodopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c4-3(5,6)1-2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIYQAUQKZDZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963475 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-37-7 | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,1,1-Trifluoro-3-iodopropane: A Comprehensive Technical Guide

Introduction: The Significance of 1,1,1-Trifluoro-3-iodopropane in Modern Chemistry

This compound is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoropropyl moiety can significantly alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a terminal iodine atom provides a reactive handle for a variety of subsequent transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This guide provides an in-depth exploration of the primary synthetic routes to this important compound, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. The two most robust and widely applicable methods are:

-

Two-Step Synthesis from 3,3,3-Trifluoropropan-1-ol: This reliable method involves the conversion of the primary alcohol into a sulfonate ester (tosylate or mesylate), which is a superior leaving group, followed by a nucleophilic substitution with an iodide source.

-

Direct Halogen Exchange via the Finkelstein Reaction: This classic approach utilizes a pre-existing 3,3,3-trifluoropropyl halide (chloride or bromide) and exchanges the halogen for iodine.

Additionally, this guide will briefly discuss the challenges and potential alternative strategies involving the direct hydroiodination of 3,3,3-trifluoropropene.

Method 1: Two-Step Synthesis from 3,3,3-Trifluoropropan-1-ol

This is often the preferred method due to the commercial availability and relative stability of 3,3,3-trifluoropropan-1-ol. The strategy hinges on converting the poor leaving group (hydroxyl) into an excellent one (sulfonate ester), which is then readily displaced by iodide in an S(_N)2 reaction.[1][2]

Step 1: Activation of the Hydroxyl Group via Sulfonylation

The initial step involves the reaction of 3,3,3-trifluoropropan-1-ol with a sulfonyl chloride, typically p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to neutralize the HCl generated. Pyridine is a common choice for the base as it also acts as a nucleophilic catalyst.[3]

Experimental Protocol: Synthesis of 3,3,3-Trifluoropropyl Tosylate

-

To a stirred solution of 3,3,3-trifluoropropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) or pyridine (2.0 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO(_3), and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure to yield the crude 3,3,3-trifluoropropyl tosylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Iodide (Finkelstein Reaction)

The activated sulfonate ester is then subjected to a Finkelstein reaction, where the tosylate or mesylate group is displaced by an iodide ion.[4][5] Sodium iodide in acetone is the classic reagent combination for this transformation. The reaction is driven to completion by the precipitation of the sodium sulfonate salt in acetone, in accordance with Le Châtelier's principle.[4]

Experimental Protocol: Synthesis of this compound from 3,3,3-Trifluoropropyl Tosylate

-

Dissolve the crude 3,3,3-trifluoropropyl tosylate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 - 3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The formation of a white precipitate (sodium tosylate) will be observed.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation to afford the final product.

Causality in Experimental Choices

-

Choice of Sulfonylating Agent: Both tosylates and mesylates are excellent leaving groups. Tosylates are often crystalline, which can aid in purification if necessary, while mesylates are smaller and may sometimes lead to faster reaction rates.[6]

-

Solvent for Finkelstein Reaction: Acetone is the ideal solvent for the classic Finkelstein reaction with sodium iodide because NaI is soluble in acetone, whereas the resulting NaCl or NaBr (or in this case, sodium tosylate) is not.[4] This insolubility drives the equilibrium towards the product side.[4]

-

Excess of Sodium Iodide: Using a molar excess of sodium iodide helps to ensure the complete conversion of the sulfonate ester to the desired iodide.[7]

Logical Flow of the Two-Step Synthesis

Caption: Mechanistic challenges in the hydroiodination of 3,3,3-trifluoropropene.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through nucleophilic substitution pathways. The two-step conversion from 3,3,3-trifluoropropan-1-ol via a sulfonate ester intermediate offers a robust and versatile route from a readily available starting material. For cases where the corresponding chloro- or bromo-propane is accessible, a direct Finkelstein reaction provides a more atom-economical, one-step solution. While the direct hydroiodination of 3,3,3-trifluoropropene presents an attractive, convergent approach, significant mechanistic hurdles related to both electrophilic and radical pathways currently limit its practical application. Future research in this area may focus on the development of novel catalytic systems that can overcome the thermodynamic and kinetic barriers to the anti-Markovnikov hydroiodination of electron-deficient alkenes, which would represent a significant advancement in the synthesis of this and related fluorinated compounds.

References

- Wikipedia. Finkelstein reaction. [Link] [4]2. Haszeldine, R. N. Journal of the Chemical Society C: Organic. 1970, 1750-1758. The addition of free radicals to unsaturated systems. Part XVIII. The direction of radical addition to 1,3,3,3-tetrafluoropropene. [Link]

- Organic Chemistry Portal. Finkelstein Reaction. [Link] [7]4. SATHEE. Finkelstein Reaction. [Link] [5]5. Boehm, P., Kehl, N., & Morandi, B. (2023). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie International Edition, 62(4), e202214071. [Link] [13]6. Fluorine notes. Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. [Link]

- BYJU'S. Finkelstein Reaction. [Link] [1]8. Unacademy. Finkelstein Reaction. [Link] [2]9. Haszeldine, R. N. Journal of the Chemical Society C: Organic. 1970. The addition of free radicals to unsaturated systems. Part XVI. A reinvestigation of radical addition to 1,1,3,3,3-pentafluoropropene. [Link]

- National Center for Biotechnology Information. (2024). Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central. [Link] [16]13. PubMed. Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. [Link] [14]14. National Center for Biotechnology Information. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). PubMed Central. [Link]

- Google Patents. Synthesis of 3,3,3-trifluoropropyne. [17]16. National Center for Biotechnology Information. (2017). Iodine(III) Reagents in Radical Chemistry. PubMed Central. [Link]

- National Center for Biotechnology Information. (2019). Easy and direct conversion of tosylates and mesylates into nitroalkanes. PubMed Central. [Link]

- Master Organic Chemistry. All About Tosylates and Mesylates.

- Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link] [3]24. Chemistry LibreTexts. 10.8: Anti-Markovnikov additions to alkenes and alkynes. [Link] [9]25. Google Patents. Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

- ResearchGate. (2023). (PDF)

- Chemistry LibreTexts. 12.2: Radical Reactions. [Link] [11]30. YouTube. Hydrogen Halide Radical Addition Reactions. [Link] [12]31. PubChem. 1,2,3-Trifluoro-1-iodopropane. [Link]

- PubChem. 1-Chloro-2-fluoro-3-iodopropane. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Finkelstein Reaction [unacademy.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Finkelstein Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties and Applications of 1,1,1-Trifluoro-3-iodopropane

Introduction: The Strategic Importance of the Trifluoroethyl Moiety in Modern Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced bioavailability, and altered acidity of neighboring functional groups, make fluorinated compounds highly sought after in the development of novel therapeutics.[2] Among the various fluorinated synthons, 1,1,1-Trifluoro-3-iodopropane stands out as a versatile and highly reactive building block for the introduction of the crucial 3,3,3-trifluoropropyl (trifluoroethyl) group. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in any synthetic protocol.

| Property | Value | Source |

| Molecular Formula | C₃H₄F₃I | [3][4] |

| Molecular Weight | 223.96 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Boiling Point | 80-90 °C | [1] |

| Density | 1.911 - 1.97 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.42 | |

| CAS Number | 460-37-7 | [1][3][4] |

Safety and Handling Considerations: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this compound. It is also noted to be light-sensitive, and therefore should be stored accordingly.[1]

Synthesis and Purification: A Reliable and Scalable Protocol

A common and efficient method for the preparation of this compound involves the iodination of 3,3,3-Trifluoro-1-propanol. The following protocol is a robust procedure suitable for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3,3-Trifluoro-1-propanol

-

Iodine

-

Triphenylphosphine

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Once the iodine addition is complete, add 3,3,3-Trifluoro-1-propanol (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Reactivity of this compound with various nucleophiles.

N-Trifluoroethylation

The introduction of a trifluoroethyl group onto a nitrogen atom can significantly impact the basicity and lipophilicity of amines, properties of paramount importance in drug design.

Experimental Protocol: N-Trifluoroethylation of Aniline

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure:

-

In a sealed tube, combine aniline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the reaction mixture to 80 °C for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(3,3,3-trifluoropropyl)aniline.

C-Trifluoroethylation

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. This compound is an effective reagent for the C-trifluoroethylation of soft carbon nucleophiles such as enolates.

Experimental Protocol: C-Trifluoroethylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add diethyl malonate (1.0 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add this compound (1.0 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by vacuum distillation or column chromatography to yield diethyl 2-(3,3,3-trifluoropropyl)malonate.

Applications in Drug Development: A Case Study Perspective

The trifluoroethyl group introduced by this compound is present in a number of clinically approved drugs and late-stage drug candidates. For instance, the trifluoroethyl moiety can be found in compounds designed to target a range of diseases, from infectious diseases to central nervous system disorders. The metabolic stability conferred by the C-F bonds often leads to improved pharmacokinetic profiles. While specific examples of the direct use of this compound in the synthesis of a marketed drug are often proprietary, its utility as a key building block is widely recognized in the pharmaceutical industry. [1]

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 3,3,3-trifluoropropyl group into a wide array of organic molecules. Its predictable reactivity, coupled with the beneficial effects of the trifluoroethyl moiety on the properties of bioactive compounds, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this valuable building block in their own research endeavors.

References

- The Royal Society of Chemistry. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature.

- PubChem. (n.d.). 1,1,1-Trifluoropropane.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization Content.

- Nature. (2025, August 8). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- Wiley-VCH. (n.d.). Supporting Information.

- Chemsrc. (2025, August 20). This compound | CAS#:460-37-7.

- PubChem. (n.d.). 1,2,3-Trifluoro-1-iodopropane.

- PubChem. (n.d.). This compound.

- ResearchGate. (2016, May 4). (PDF) ChemInform Abstract: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization.

- NIST. (n.d.). 1,1,1-Trifluoro-2-iodoethane.

- National Center for Biotechnology Information. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.

- National Center for Biotechnology Information. (n.d.). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis.

- PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane.

- National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-iodopropane.

- ResearchGate. (n.d.). S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study | Request PDF.

- ResearchGate. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | Request PDF.

- Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

- European Patent Office. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Patent 2275396.

- PubChem. (n.d.). 3,3,3-Trifluoro-1-propanol.

- PubChem. (n.d.). 1,1,1-Trichloro-3,3,3-trifluoropropane.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H4F3I | CID 156165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide: 3,3,3-Trifluoropropyl Iodide

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3,3-Trifluoropropyl iodide (TFPI). As a key building block in modern medicinal chemistry and materials science, the strategic introduction of the trifluoropropyl moiety can significantly modulate the biological and physical properties of target molecules. This document is structured to provide not just raw data, but also field-proven insights into its handling, reactivity, and application, ensuring both scientific integrity and practical utility for professionals in the field.

Molecular and Physicochemical Profile

3,3,3-Trifluoropropyl iodide, with the CAS number 460-37-7, is a halogenated alkane that serves as a valuable reagent for the introduction of the 3,3,3-trifluoropropyl group.[1][2][3][4][5][6][7][8] The strong electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to the C-I bond, making it a versatile synthon in organic synthesis.[4][9]

Molecular Structure:

Caption: Molecular structure of 3,3,3-Trifluoropropyl iodide.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₃I | [1][2][3][6][7][8] |

| Molecular Weight | 223.96 g/mol | [1][2][3][6] |

| Appearance | Clear colorless to pink liquid | [3][7][10] |

| Density | 1.911 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 80-91 °C | [1][3][5] |

| Refractive Index | n20/D 1.42 | [3][5] |

| Solubility | Soluble in common organic solvents. | |

| Vapor Pressure | 64.9 mmHg at 25°C | [7][8][10] |

Safety, Handling, and Storage: A Self-Validating System

The safe handling of 3,3,3-Trifluoropropyl iodide is paramount. A self-validating safety protocol involves not just following procedures, but understanding the rationale behind them.

-

Hazard Identification : The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][5] It is also light-sensitive.[3][5][10]

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[11][12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][13][14]

-

Storage : Store in a cool, dry, well-ventilated area, protected from light.[3][5][10][11] Keep the container tightly sealed.[11]

-

In case of Exposure :

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is crucial for confirming the identity and purity of 3,3,3-Trifluoropropyl iodide.

-

¹H NMR : The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the iodine atom will appear further downfield due to the deshielding effect of the iodine.

-

¹³C NMR : The carbon NMR spectrum will exhibit three distinct signals. The carbon atom bonded to the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : The fluorine NMR is a powerful tool for the characterization of fluorinated compounds.[15] For 3,3,3-Trifluoropropyl iodide, a triplet is anticipated for the three equivalent fluorine atoms due to coupling with the adjacent methylene protons.[16]

-

IR Spectroscopy : The infrared spectrum will display characteristic C-H stretching and bending vibrations, a strong C-F stretching band, and a C-I stretching vibration at lower frequencies.

-

Mass Spectrometry : The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structure.

Synthetic Utility and Experimental Protocol

The primary application of 3,3,3-Trifluoropropyl iodide in drug development and materials science lies in its ability to introduce the trifluoropropyl moiety into a target molecule.[4][9] This is typically achieved through nucleophilic substitution reactions.

Workflow for Nucleophilic Substitution:

Caption: A generalized workflow for the synthesis of trifluoropropylated compounds.

Detailed Step-by-Step Methodology: N-Trifluoropropylation of a Primary Amine

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and an anhydrous polar aprotic solvent such as acetonitrile or DMF.

-

Basification : Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution. Stir the suspension for 10-15 minutes at room temperature. The choice of a non-nucleophilic inorganic base is crucial to prevent side reactions.

-

Reagent Addition : Slowly add 3,3,3-Trifluoropropyl iodide (1.1 equivalents) to the reaction mixture dropwise via a syringe. The exothermic nature of the reaction should be monitored, and cooling may be necessary for highly reactive substrates.

-

Reaction Progress : Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Quenching and Extraction : Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying : Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,3,3-trifluoropropyl)amine.

Conclusion

3,3,3-Trifluoropropyl iodide is a potent and versatile reagent for the incorporation of the trifluoropropyl group, a motif of increasing importance in modern chemistry. A thorough understanding of its physical properties, safe handling procedures, and reactivity is essential for its effective utilization. This guide provides a foundational framework for researchers to confidently and safely incorporate this valuable building block into their synthetic strategies.

References

- The Power of Fluorine: Unlocking Advanced Synthesis with 1-Iodo-3,3,3-trifluoropropane. (URL: )

- 1-Iodo-3,3,3-trifluoropropane, 98% | Fisher Scientific. (URL: )

- 1,1,1-Trifluoro-3-iodopropane, 98+% | Fisher Scientific. (URL: )

- Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants - Polymer Chemistry (RSC Publishing). (URL: )

- 1-IODO-3,3,3-TRIFLUOROPROPANE CAS#: 460-37-7 - ChemicalBook. (URL: )

- 1-IODO-3,3,3-TRIFLUOROPROPANE|460-37-7 - LookChem. (URL: )

- Sourcing Specialty Intermediates: Your Guide to 1-Iodo-3,3,3-trifluoropropane. (URL: )

- 1-IODO-3,3,3-TRIFLUOROPROPANE | 460-37-7 - ChemicalBook. (URL: )

- SAFETY D

- US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google P

- SAFETY D

- SAFETY D

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis - ChemicalBook. (URL: )

- 3-Fluoro-3,3-bis-(trifluoromethyl)-1-iodopropane - Optional[19F NMR] - Chemical Shifts. (URL: )

- 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem. (URL: )

- This compound 97 460-37-7 - Sigma-Aldrich. (URL: )

- Supporting Inform

- 460-37-7, this compound Formula - ECHEMI. (URL: )

- Perfluoropropyl iodide 98 754-34-7 - Sigma-Aldrich. (URL: )

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- 2-Iodo-3,3,3-trifluoropropene | C3H2F3I | CID 2775199 - PubChem. (URL: )

- Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent) - PMC - PubMed Central. (URL: )

- SAFETY D

- SAFETY D

- 2,2,3,3-Tetrafluoropropyl iodide CAS#: 679-87-8 - ChemicalBook. (URL: )

- 3,3,3-(Trifluoropropyl)triphosphonium iodide - Synquest Labs. (URL: )

- 3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: )

- A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III)

- Buy 1-Iodo-3,3,3-trifluoropropane Industrial Grade from XIAMEN EQU

Sources

- 1. 1-Iodo-3,3,3-trifluoropropane, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. 1-IODO-3,3,3-TRIFLUOROPROPANE CAS#: 460-37-7 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-IODO-3,3,3-TRIFLUOROPROPANE | 460-37-7 [chemicalbook.com]

- 6. 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to 1,1,1-Trifluoro-3-iodopropane (CAS 460-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,3,3-Trifluoropropyl Moiety

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. 1,1,1-Trifluoro-3-iodopropane, a halogenated alkane, serves as a critical building block for introducing the 3,3,3-trifluoropropyl group.[1] The presence of the trifluoromethyl (CF3) group, known for its high electronegativity and metabolic stability, coupled with a reactive carbon-iodine bond, makes this compound a versatile and highly sought-after reagent in synthetic chemistry.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals engaged in cutting-edge research and development.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.

Key Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically pungent odor.[2] Its key properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | Source(s) |

| CAS Number | 460-37-7 | [3][4] |

| Molecular Formula | C3H4F3I | [1][3][4] |

| Molecular Weight | 223.96 g/mol | [1][3][4] |

| Boiling Point | 80 °C (lit.) | [5][6] |

| Density | 1.911 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.42 (lit.) | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Appearance | Clear colorless to pale yellow/orange liquid | [1][7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] |

Spectroscopic Signature

While comprehensive spectral data requires access to specific databases, the expected signatures are as follows:

-

¹H NMR: Protons on the carbon adjacent to the iodine (α-carbon) will appear as a triplet, shifted downfield due to the deshielding effect of the iodine atom. The protons on the carbon adjacent to the trifluoromethyl group (β-carbon) will appear as a more complex multiplet (quartet of triplets) due to coupling with both the adjacent protons and the fluorine atoms.

-

¹⁹F NMR: A triplet will be observed due to coupling with the two adjacent protons.

-

¹³C NMR: Three distinct signals are expected, with the carbon bonded to iodine being the most downfield, followed by the carbon bearing the trifluoromethyl group, and finally the central methylene carbon.

-

IR Spectroscopy: Characteristic peaks will include strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-H stretching vibrations (~2900-3000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 224 would be expected, along with characteristic fragmentation patterns including the loss of an iodine atom ([M-I]⁺) and fragments corresponding to the trifluoropropyl cation.

Part 2: Synthesis & Reactivity

The utility of this compound stems from its synthesis and predictable reactivity patterns, primarily centered around the C-I bond.

Synthetic Pathways

The primary industrial synthesis involves the reaction of 3,3,3-trifluoropropene with hydrogen iodide.[2] This reaction typically proceeds under heating or UV irradiation to facilitate the addition across the double bond.[2] Another documented route involves the reaction of ethylene with trifluoromethyl iodide.[8]

Caption: Primary synthesis of this compound.

Core Reactivity: A Tale of Two Mechanisms

The reactivity of this compound is dominated by the nature of the carbon-iodine bond. The significant electronegativity difference between carbon and iodine, coupled with the electron-withdrawing effect of the distal CF3 group, polarizes the C-I bond, making the α-carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the C-I bond is relatively weak, allowing for homolytic cleavage to generate radical species.

As a primary alkyl iodide, this compound readily undergoes nucleophilic substitution reactions, typically via an SN2 mechanism.[9][10] This pathway is central to its application in introducing the 3,3,3-trifluoropropyl moiety onto a wide range of substrates.

-

Causality: The primary carbon atom is relatively unhindered, allowing for backside attack by a nucleophile.[10] The iodide ion is an excellent leaving group, facilitating the reaction. The electron-withdrawing CF3 group enhances the electrophilicity of the reaction center, further promoting nucleophilic attack.

Caption: Generalized SN2 reaction pathway for this compound.

Exemplary Protocol: Synthesis of a Trifluoropropylated Amine

This protocol describes a general procedure for the N-alkylation of a primary amine.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equiv.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 equiv.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The relatively weak C-I bond can be cleaved homolytically using radical initiators (e.g., AIBN) or photochemically to generate the 3,3,3-trifluoropropyl radical.[11][12] This reactive intermediate can then participate in various radical-mediated transformations.

-

Causality: The energy required to break the C-I bond is lower than that for C-Br or C-Cl bonds, making it a preferred precursor for radical generation.[9] This radical is a key intermediate for additions to unsaturated systems like alkenes and alkynes.[12][13]

Caption: General mechanism for radical addition to an alkene.

Part 3: Applications in Drug Discovery and Development

The introduction of the 3,3,3-trifluoropropyl group can profoundly impact a molecule's therapeutic potential.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (e.g., a methyl or ethyl group) with a trifluoropropyl group can significantly increase a drug candidate's half-life.

-

Lipophilicity: Fluorine is highly electronegative but also lipophilic. The CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The unique electronic properties of the CF3 group can alter the pKa of nearby functional groups or lead to favorable interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, thereby improving binding affinity and potency.

This compound is therefore a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][14]

Part 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its potential hazards.

Hazard Identification

Based on aggregated GHS information, the compound is classified as follows:

-

Eye Irritation (H319): Causes serious eye irritation.[3][15][16]

-

Respiratory Irritation (H335): May cause respiratory irritation.[3][15]

Safe Handling Protocol

A self-validating system of protocols ensures minimal exposure and risk.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[2][15][16][17] Ensure safety shower and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][15][16]

-

Procedural Discipline:

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent dangerous reactions.[2][16]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][16][17] Protect from light.[16] The recommended storage temperature is often between 2-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16] Do not allow the chemical to enter the environment.[16]

Conclusion

This compound is more than a simple alkyl halide; it is a strategic tool for molecular design. Its dual reactivity, enabling both nucleophilic substitution and radical transformations, provides chemists with a reliable method to install the valuable 3,3,3-trifluoropropyl group. By understanding its fundamental properties, reactivity, and handling requirements, researchers can safely and effectively leverage this reagent to advance the frontiers of pharmaceutical and materials science.

References

- Apollo Scientific. (2022, May 15).

- Sigma-Aldrich. This compound 97.

- Xinchem. China 1 1 1-Trifluoro-3-iodopropane(CAS# 460-37-7) Manufacturer and Supplier.

- Fisher Scientific. (2025, December 19).

- ChemicalBook. (2025, August 22). 1-IODO-3,3,3-TRIFLUOROPROPANE | 460-37-7.

- Synquest Labs. 1,1,1-Trifluoropropane Safety Data Sheet.

- Chem-Impex. 1,1,1-Trifluoro-3-yodopropano.

- ECHEMI. Buy this compound from XinChem.

- PubChem. This compound.

- Sigma-Aldrich. This compound 97 460-37-7.

- ChemicalBook. 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis.

- BenchChem. (2025).

- Thermo Scientific Chemicals. This compound, 98+%.

- Journal of the Chemical Society, Perkin Transactions 1. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. RSC Publishing.

- Echemi. (2024, August 30).

- Chemrevise. 3.3 Halogenoalkanes.

- BenchChem. (2025).

- Notables de la Ciencia.

- Chemguide. The nucleophilic substitution reactions between halogenoalkanes and hydroxide ions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. China 1 1 1-Trifluoro-3-iodopropaneï¼CAS# 460-37-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. This compound | C3H4F3I | CID 156165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-IODO-3,3,3-TRIFLUOROPROPANE | 460-37-7 [chemicalbook.com]

- 6. This compound 97 460-37-7 [sigmaaldrich.com]

- 7. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]

- 9. chemrevise.org [chemrevise.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Trifluoromethyl Synthon: A Technical Guide to 1,1,1-Trifluoro-3-iodopropane in Advanced Synthesis

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, bioavailability, and binding affinity. Among the repertoire of fluorinated building blocks, 1,1,1-Trifluoro-3-iodopropane has emerged as a versatile and highly effective reagent for the introduction of the pivotal trifluoromethylpropyl moiety. This guide provides an in-depth technical overview of this compound, delineating its fundamental physicochemical properties, synthesis, and critical applications in pharmaceutical and materials science research. We will explore the mechanistic rationale behind its reactivity and provide actionable protocols for its utilization, empowering researchers to leverage its full potential in their synthetic endeavors.

Introduction: The Value Proposition of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a privileged motif in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule. This compound (CF3CH2CH2I) serves as a key intermediate, providing a reactive handle—the carbon-iodine bond—for nucleophilic substitution and radical reactions, thereby enabling the facile installation of the 3,3,3-trifluoropropyl group onto a wide range of substrates.[1] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of this powerful synthetic tool.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C3H4F3I | [2] |

| Molecular Weight | 223.96 g/mol | [2][3][4][5][6] |

| CAS Number | 460-37-7 | [2][3][4] |

| Appearance | Clear, colorless to pink liquid | [7][8] |

| Density | 1.911 g/mL at 25 °C | [3] |

| Boiling Point | 80 °C | [3] |

| Refractive Index | 1.42 (n20/D) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |

Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][9] All manipulations should be conducted in a well-ventilated fume hood.[9][10] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 3,3,3-trifluoropropene with hydrogen iodide.[10] This electrophilic addition reaction proceeds via a carbocation intermediate, with the iodine atom adding to the less substituted carbon, following Markovnikov's rule. Another reported method is the reaction between ethylene and trifluoromethyl iodide.[11]

Caption: Synthesis of this compound.

Applications in Organic Synthesis and Drug Development

The utility of this compound stems from the reactivity of the carbon-iodine bond, which allows it to act as a versatile building block in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The iodide ion is an excellent leaving group, making this compound an ideal substrate for SN2 reactions. A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the iodide to form new carbon-heteroatom or carbon-carbon bonds. This is a fundamental strategy for incorporating the trifluoropropyl moiety into target molecules.

Caption: Generalized workflow for nucleophilic substitution.

Radical Reactions

The carbon-iodine bond can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or photochemically to generate the 3,3,3-trifluoropropyl radical. This reactive intermediate can then participate in various radical-mediated processes, such as addition to alkenes and alkynes, providing an alternative approach for C-C bond formation.

Cross-Coupling Reactions

This compound can also be employed in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to attach the trifluoropropyl group to sp2- and sp-hybridized carbon centers.

Experimental Protocol: N-Alkylation of Aniline with this compound

This protocol provides a representative example of a nucleophilic substitution reaction using this compound.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(3,3,3-trifluoropropyl)aniline.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 3,3,3-trifluoropropyl group into organic molecules. Its well-defined reactivity in nucleophilic substitution, radical reactions, and cross-coupling reactions, coupled with its commercial availability, makes it an indispensable tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties, handling requirements, and reaction scope, as outlined in this guide, will facilitate its effective application in the synthesis of novel and improved chemical entities.

References

- PubChem. This compound. [Link][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1,1,1-三氟-3-碘丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. 1,1,1-トリフルオロ-3-ヨードプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1,1-三氟-3-碘丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. China 1 1 1-Trifluoro-3-iodopropaneï¼CAS# 460-37-7) Manufacturer and Supplier | Xinchem [xinchem.com]

- 11. 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-iodopropane: Physicochemical Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-3-iodopropane, a key building block in modern medicinal and materials chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, with a special focus on its boiling point, detailed synthesis protocols, spectroscopic characterization, and its strategic application in the synthesis of complex molecules.

Core Physicochemical Properties of this compound

This compound (CAS No. 460-37-7) is a halogenated hydrocarbon that has garnered significant interest for its utility in introducing the 3,3,3-trifluoropropyl moiety into organic molecules.[1] The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, making it a valuable reagent in pharmaceutical development.[1]

Boiling Point and Volatility

The boiling point of a substance is a critical physical property that dictates its handling, purification, and reaction conditions. For this compound, the literature and supplier data report a boiling point in the range of 80-90 °C at atmospheric pressure.[2][3] This relatively low boiling point for a molecule with a high molecular weight (223.96 g/mol ) is a characteristic feature of many organofluorine compounds.[4] The high electronegativity of the fluorine atoms leads to a decrease in intermolecular van der Waals forces, resulting in higher volatility than their non-fluorinated analogues.[5]

The accurate determination of the boiling point is crucial for its purification by distillation. Due to its volatility, proper handling in a well-ventilated fume hood is essential.

Other Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₃I | [3][6] |

| Molecular Weight | 223.96 g/mol | [2][6] |

| Boiling Point | 80-90 °C | [2][3] |

| Density | 1.911 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.42 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Appearance | Clear, colorless to pink liquid | [3] |

| CAS Number | 460-37-7 | [2][6] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several routes. One of the most common methods involves the radical addition of trifluoromethyl iodide to ethylene.[6][7] This method is efficient and provides a direct route to the desired product.

Synthesis via Radical Addition to Ethylene

This protocol details the synthesis of this compound from the readily available starting materials, ethylene and trifluoromethyl iodide.

Reaction Scheme:

CF₃I + CH₂=CH₂ → CF₃CH₂CH₂I

Experimental Protocol:

-

Apparatus Setup: A high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple is required. The system must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use.

-

Charging the Reactor: The autoclave is cooled to -78 °C using a dry ice/acetone bath. A pre-determined amount of trifluoromethyl iodide (CF₃I) is condensed into the reactor.

-

Introduction of Ethylene: Ethylene gas is then introduced into the autoclave to the desired pressure. The molar ratio of ethylene to trifluoromethyl iodide is a critical parameter to optimize for maximizing the yield of the desired product and minimizing the formation of telomers.

-

Initiation of Reaction: The reaction can be initiated either thermally or photochemically. For thermal initiation, the autoclave is slowly warmed to the desired reaction temperature (typically in the range of 80-120 °C). For photochemical initiation, a UV lamp is used to irradiate the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the pressure drop inside the autoclave.

-

Work-up and Purification: Once the reaction is complete, the autoclave is cooled to room temperature, and the excess ethylene is carefully vented. The crude product is then transferred to a distillation apparatus. Purification is achieved by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

The NMR spectra of this compound exhibit characteristic signals that can be unambiguously assigned to the different nuclei in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the iodine atom (ICH₂) will appear further downfield due to the deshielding effect of the iodine. The methylene group adjacent to the trifluoromethyl group (CF₃CH₂) will appear further upfield and will show coupling to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display two signals for the two methylene carbons. The carbon attached to the iodine will be at a lower chemical shift, while the carbon adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the trifluoromethyl group will also appear as a quartet.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a triplet for the CF₃ group due to coupling with the adjacent methylene protons.

A detailed analysis of these spectra provides a definitive structural confirmation of the molecule.[8][9]

Experimental Determination of the Boiling Point

The boiling point of this compound can be accurately determined using a micro-boiling point apparatus, which is suitable for small sample volumes.[10]

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Diagram of the Boiling Point Determination Setup:

Caption: Setup for micro-boiling point determination.

Applications in Drug Development and Medicinal Chemistry

The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological profile.[11] The CF₃ group is a strong electron-withdrawing group, which can alter the pKa of nearby functional groups, and its lipophilicity can improve membrane permeability and binding to biological targets.[11]

This compound serves as a versatile building block for introducing the 3,3,3-trifluoropropyl group into a wide range of molecules. The carbon-iodine bond is relatively weak and can be readily cleaved to form a new carbon-carbon or carbon-heteroatom bond. This allows for the facile incorporation of the trifluoropropyl moiety via nucleophilic substitution or cross-coupling reactions.

While direct examples of this compound in the synthesis of currently FDA-approved drugs are not readily found in the public domain, its utility as a trifluoromethylating agent is well-established in the broader context of medicinal chemistry research and development.[12] The principles of its reactivity are applied in the synthesis of numerous fluorinated drug candidates that are currently in various stages of clinical trials.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2] It is also light-sensitive and should be stored in a cool, dark place.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties, particularly its boiling point, coupled with established synthesis and purification protocols, make it an accessible building block for the introduction of the trifluoromethyl group. The strategic incorporation of this moiety can lead to the development of drug candidates with improved efficacy and pharmacokinetic profiles. This guide provides the essential technical information for researchers and drug development professionals to effectively and safely utilize this important compound in their work.

References

- AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes.

- Wiley-VCH. (n.d.). Supporting Information.

- Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (n.d.).

- Chemsrc. (n.d.). This compound.

- Ellis, D. A. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Library and Archives Canada.

- Igwet, H. A., & Singh, P. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8343.

- Foroozandeh, M., & Adams, R. W. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane.

- LMS Consult. (n.d.). This compound, 97%.

- Jash, C., & Roy, T. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296.

- ResearchGate. (n.d.). Boiling points (BP) and volatilization temperatures T vol of various compounds in pure form.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- Google Patents. (n.d.). Method for producing trans-1-chloro-3,3,3-trifluoropropene.

- Wikipedia. (n.d.). Organofluorine chemistry.

- PubChem. (n.d.). 1,1,1-Tribromo-3,3,3-trifluoropropane.

- PubChem. (n.d.). 1,2,3-Trifluoro-1-iodopropane.

Sources

- 1. 1,1,1-三氟-3-碘丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,1,1-トリフルオロ-3-ヨードプロパン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. collectionscanada.ca [collectionscanada.ca]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. 1-IODO-3,3,3-TRIFLUOROPROPANE synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:460-37-7 | Chemsrc [chemsrc.com]

- 8. azom.com [azom.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vernier.com [vernier.com]

- 11. mdpi.com [mdpi.com]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Density of 1,1,1-Trifluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-iodopropane (CF₃CH₂CH₂I) is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF₃) can profoundly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of a terminal iodine atom provides a reactive handle for a variety of chemical transformations, making it a versatile building block in organic synthesis.

A fundamental physical property of any chemical substance is its density. In the context of drug development and process chemistry, an accurate understanding of density is crucial for a multitude of applications, including reaction modeling, fluid dynamics in manufacturing processes, and the formulation of final drug products. This guide provides a comprehensive overview of the density of this compound, including its reported values, the rigorous experimental methodologies for its determination, and the critical factors that can influence its measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note the slight variations in reported density values, which can arise from differences in measurement techniques, temperature, and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄F₃I | , |

| Molecular Weight | 223.96 g/mol | |

| Density | 1.911 g/mL at 25 °C | |

| 2.0 ± 0.1 g/cm³ | , | |

| Boiling Point | 80 °C | |

| 89.9 ± 8.0 °C at 760 mmHg | ||

| Refractive Index | n20/D 1.42 | |

| 1.432 |

The Critical Role of Purity in Density Determination

The density of a substance is an intrinsic property that is highly sensitive to the presence of impurities. In the synthesis of this compound, which is often prepared by the free-radical addition of trifluoromethyl iodide to ethylene, several byproducts and unreacted starting materials can be present in the crude product.

Potential Impurities Include:

-

Unreacted Starting Materials: Trifluoromethyl iodide and residual ethylene.

-

Higher Molecular Weight Adducts: Telomers formed by the addition of multiple ethylene units.

-

Solvents: Any solvents used during the reaction or workup.

The presence of these impurities, which will have different densities than the target compound, will lead to an inaccurate density measurement of the bulk material. Therefore, rigorous purification is a prerequisite for obtaining a precise and reliable density value. A common purification strategy for haloalkanes involves a series of washing steps followed by fractional distillation.

A Generalized Purification Workflow is as follows:

-

Aqueous Washing: The crude product is washed with water to remove any water-soluble impurities. A subsequent wash with a dilute solution of sodium thiosulfate can be employed to remove any traces of elemental iodine.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or calcium chloride, to remove residual water.

-

Fractional Distillation: The dried organic layer is subjected to fractional distillation to separate the this compound from lower and higher boiling point impurities.

The following diagram illustrates the logical flow of the purification process, which is essential for obtaining a sample suitable for accurate density determination.

Caption: Purification workflow for this compound.

Experimental Determination of Density

The accurate determination of the density of a liquid requires precise measurement of both its mass and volume. Two highly accurate and commonly employed methods in research and industrial settings are pycnometry and oscillating U-tube densitometry.

Method 1: Pycnometry

The pycnometer method is a gravimetric technique that relies on the precise determination of the mass of a known volume of liquid. A pycnometer is a glass flask with a precisely calibrated volume.

Principle: The density of the sample liquid is determined by comparing its mass to the mass of a reference liquid (typically deionized water) of known density that fills the same calibrated volume of the pycnometer.

Step-by-Step Protocol:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).

-

Mass of Pycnometer with Reference Liquid: Fill the pycnometer with deionized water, ensuring the temperature is equilibrated to a known value (e.g., 25.0 °C) in a temperature-controlled water bath. Weigh the filled pycnometer (m₁).

-

Mass of Pycnometer with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, equilibrate to the same temperature, and weigh it (m₂).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where ρ_water is the known density of water at the measurement temperature.

The following diagram illustrates the experimental workflow for density determination using a pycnometer.

Caption: Experimental workflow for density determination by pycnometry.

Method 2: Oscillating U-tube Densitometry

Modern digital density meters often employ the oscillating U-tube principle, which offers high precision and requires a smaller sample volume.

Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube and its contents. When the tube is filled with a liquid, the total mass changes, leading to a shift in the oscillation frequency. The density of the liquid is then calculated from this frequency shift.

Step-by-Step Protocol:

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: Inject the this compound sample into the U-tube, ensuring there are no air bubbles.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument's temperature-controlled cell.

-

Measurement: The instrument measures the oscillation period and automatically calculates and displays the density.

Factors Influencing Density Measurement

Several factors can affect the accuracy of a density measurement and must be carefully controlled.

| Factor | Influence on Density | Mitigation Strategies |

| Temperature | Density is inversely proportional to temperature; as temperature increases, liquids generally expand, leading to a decrease in density. | Use a temperature-controlled water bath or a density meter with precise temperature control. Record the temperature at which the measurement is made. |

| Pressure | For liquids, the effect of pressure on density is generally small under standard laboratory conditions. | For high-precision work or measurements at elevated pressures, the pressure should be recorded. |

| Purity | Impurities with different densities will alter the measured density of the bulk sample. | Ensure the sample is of high purity, as confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Air Bubbles | The presence of air bubbles in the sample will lead to an erroneously low density reading. | Degas the sample if necessary and ensure careful sample introduction into the measurement cell. |

Conclusion

The density of this compound is a critical physicochemical parameter for its application in research and development. While reported values are in the range of 1.9 to 2.0 g/cm³ at room temperature, for applications requiring high precision, it is imperative to perform an independent and accurate determination. This guide has outlined the importance of sample purity and detailed two robust experimental methodologies, pycnometry and oscillating U-tube densitometry, for this purpose. By carefully controlling experimental variables, particularly temperature and sample purity, researchers can obtain reliable and accurate density data, which is essential for the successful application of this versatile fluorinated building block.

References

- Chemsrc. (n.d.). This compound.

- Chemguide. (n.d.). Making halogenoalkanes (haloalkanes).

- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.

- Mettler Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. [Link]

1,1,1-Trifluoro-3-iodopropane safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-3-iodopropane

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for this compound (CAS No. 460-37-7). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causality behind safety protocols, offering field-proven insights to ensure a secure and compliant laboratory environment.

This compound is a halogenated hydrocarbon utilized as a building block in organic synthesis, particularly in the introduction of trifluoroethyl groups in the development of novel pharmaceutical compounds. Its unique combination of a trifluoromethyl group and an iodo group makes it a valuable, yet hazardous, reagent that demands careful management.

A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol. These characteristics dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄F₃I | [1][2][3] |

| Molecular Weight | 223.96 g/mol | [1][4] |

| CAS Number | 460-37-7 | [3] |

| Appearance | Clear colorless to pink/light yellow liquid | [2][4] |

| Boiling Point | 80 - 90 °C | [1][4] |

| Density | ~1.911 - 2.0 g/mL at 25 °C | [1][4] |

| Flash Point | >113 °C (>230 °F) | [2] |

| Vapor Pressure | 64.9 mmHg at 25°C | [1][2][4] |

| Refractive Index | ~1.42 - 1.432 (n20/D) | [1][2] |

| Synonyms | 3,3,3-Trifluoropropyl Iodide |

Note: The pinkish hue can develop over time due to light sensitivity, a common characteristic of iodo-compounds, indicating potential slow decomposition and release of iodine.

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as an irritant, a determination based on its chemical reactivity and observed effects.[4][5]

The primary hazards are:

The signal word associated with this compound is "Warning" .[4][5] This classification stems from the electrophilic nature of the carbon-iodine bond and the potential for the compound to react with biological nucleophiles on the skin, in the eyes, and within the respiratory tract, leading to an inflammatory response.

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood. [4]This is the primary engineering control to mitigate the risk of respiratory irritation by containing vapors at the source. The high vapor pressure (64.9 mmHg at 25°C) indicates a significant inhalation hazard if handled on an open bench. [1][2][4] Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection must be specific to the hazards presented.

-

Eye/Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles. This is a direct countermeasure to the H319 "Causes serious eye irritation" classification.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves are required. [4]Given the H315 "Causes skin irritation" hazard, ensure complete skin coverage. Nitrile gloves are a common choice, but for prolonged operations, consult a glove manufacturer's compatibility chart for halogenated compounds.

-